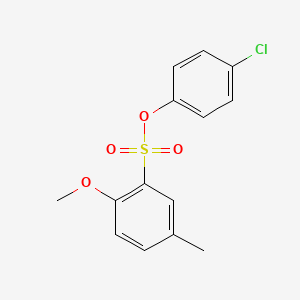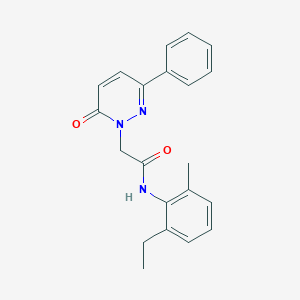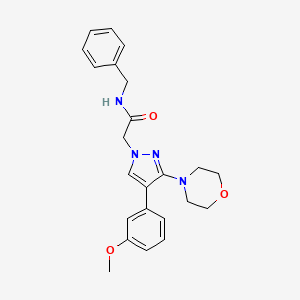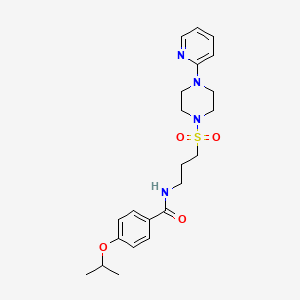
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate, also known as CPMMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonates and is synthesized using specific methods.
Applications De Recherche Scientifique
Synthesis and Characterization in Organometallic Chemistry
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been utilized in the synthesis and characterization of novel metallophthalocyanines. These compounds exhibit significant electrochemical and spectroelectrochemical properties. Such studies are crucial in understanding the redox behaviors of various metal complexes and their potential applications in areas like catalysis and material science (Kantekin et al., 2015).
Radiosynthesis and Evaluation for Imaging
The compound has been explored in the context of radiosynthesis for imaging purposes. It was used to develop radioligands aimed at mapping cyclooxygenase enzymes via positron emission tomography. However, the studies indicated limitations due to non-specific binding, highlighting the challenges in developing effective imaging agents (Fujisaki et al., 2005).
Electrochemical Reduction Studies
Research on the electrochemical reduction of related compounds, such as methoxychlor, has been conducted. These studies are vital in understanding the reductive decomposition of certain pesticides and could inform environmental remediation strategies (McGuire & Peters, 2016).
Luminescent Lanthanide Coordination Polymers
The compound has played a role in the development of luminescent lanthanide coordination polymers. Such materials are of interest due to their potential applications in optoelectronics and sensing technologies (Yang et al., 2008).
Development of Novel Heterocyclic Compounds
Its derivatives have been used in synthesizing novel heterocyclic compounds, which have potential applications in inhibiting enzymes like lipase and α-glucosidase. This could have implications in the development of new pharmaceuticals (Bekircan et al., 2015).
Drug Development for Neuropsychiatric Disorders
Derivatives of the compound have been instrumental in creating multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds exhibit binding affinities to serotonin and dopamine receptors, highlighting their potential in psychiatric medicine (Li et al., 2014).
Propriétés
IUPAC Name |
(4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-10-3-8-13(18-2)14(9-10)20(16,17)19-12-6-4-11(15)5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWUTXMULVDRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)


![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)